molecular formula C15H17N3O2S B2590425 (2-Methylthiazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034470-77-2

(2-Methylthiazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2590425
CAS No.: 2034470-77-2
M. Wt: 303.38
InChI Key: WAWMEPUYLOFLGL-UHFFFAOYSA-N
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Description

The compound (2-Methylthiazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a versatile chemical with a unique structure that allows for diverse applications in various fields, such as drug discovery, organic synthesis, and material science. Its structure comprises a thiazole ring, a pyridine ring, and a piperidine ring, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylthiazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone can be achieved through a one-pot three-component reaction. This method involves the use of 2-(2-benzylidenehydrazinyl)-4-methylthiazole as a starting precursor . The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Methylthiazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

(2-Methylthiazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone: has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methylthiazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The thiazole and piperidine rings in the compound allow it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole-containing compounds: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.

    Thiazole derivatives: Similar to (2-Methylthiazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone , thiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Piperidine-based compounds: These compounds are widely used in drug discovery and exhibit various pharmacological activities.

Uniqueness

The uniqueness of This compound lies in its combination of thiazole, pyridine, and piperidine rings, which confer distinct chemical and biological properties. This unique structure allows for versatile applications and makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-11-17-14(10-21-11)15(19)18-8-4-13(5-9-18)20-12-2-6-16-7-3-12/h2-3,6-7,10,13H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWMEPUYLOFLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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